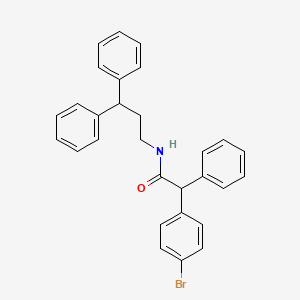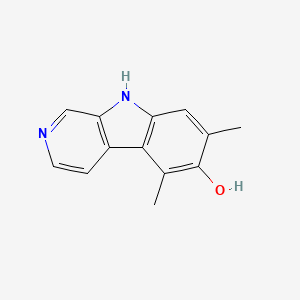
8-(4-(4-(3-Chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-(4-(3-Chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(4-(3-Chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the piperazine derivative.
Sulfonylation: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base.
Formation of the Purine Core: The final step involves the formation of the purine core through a cyclization reaction, which can be achieved using various cyclization agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the purine core.
Reduction: Reduction reactions can be performed on the chlorobenzyl group and the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring may yield piperazine N-oxides, while reduction of the chlorobenzyl group may yield benzylamines .
Scientific Research Applications
8-(4-(4-(3-Chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used in pharmacological studies to understand its mechanism of action and potential as a drug candidate.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-(4-(3-Chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to adenosine receptors, particularly the A2A receptor, which plays a role in various physiological processes . By modulating the activity of these receptors, the compound can exert its therapeutic effects, such as anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: An antipsychotic medication that contains a piperazine moiety.
Uniqueness
What sets 8-(4-(4-(3-Chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione apart from these similar compounds is its unique combination of a purine core with a piperazine ring and a sulfonyl group. This unique structure imparts distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C24H25ClN6O4S |
|---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
8-[4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]-1-ethyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C24H25ClN6O4S/c1-2-31-23(32)20-22(28-24(31)33)27-21(26-20)17-6-8-19(9-7-17)36(34,35)30-12-10-29(11-13-30)15-16-4-3-5-18(25)14-16/h3-9,14H,2,10-13,15H2,1H3,(H,26,27)(H,28,33) |
InChI Key |
DRQZZNDGMBNKEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-Chloro-phenyl)-2,5-diaza-bicyclo[2.2.1]hept-2-yl]-1-(4-fluoro-phenyl)-butan-1-one](/img/structure/B10793047.png)
![2-[[6-[4-(2-Methoxyphenyl)-1-piperazinyl]hexyl]thio]benzoxazole](/img/structure/B10793053.png)


![2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]1H-benzimidazole](/img/structure/B10793070.png)
![1-(4-Fluorophenyl)-4-(3-hydroxy-3-phenyl-8-aza-bicyclo[3.2.1]octan-8-yl)butan-1-one](/img/structure/B10793072.png)
![2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzoxazole](/img/structure/B10793075.png)


![2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]-1-methyl-1H-benzimidazole](/img/structure/B10793097.png)




